molecular formula C12H19BrMgOSi B3079798 4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF CAS No. 107539-52-6

4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF

Cat. No.: B3079798
CAS No.: 107539-52-6
M. Wt: 311.57 g/mol
InChI Key: IJCNGVSKACQHIY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a type of organometallic compound that plays a crucial role in forming carbon-carbon bonds. The compound is typically used in solution form, with 2-methyltetrahydrofuran (2-MeTHF) as the solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide involves the reaction of 4-bromophenoxy-tert-butyldimethylsilane with magnesium in the presence of 2-methyltetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes, ketones, and esters are common reactants.

    Solvents: 2-Methyltetrahydrofuran is the preferred solvent due to its stability and ability to dissolve both organic and inorganic compounds.

    Conditions: Reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent.

Major Products:

    Alcohols: The primary products of nucleophilic addition reactions with carbonyl compounds.

    Substituted Aromatic Compounds: Products of substitution reactions with halides.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

    Catalysis: Acts as a catalyst in various organic reactions.

Biology and Medicine:

    Drug Development: Used in the synthesis of intermediates for drug development.

    Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules.

Industry:

    Material Science: Used in the production of polymers and other advanced materials.

    Electronics: Plays a role in the synthesis of materials for electronic devices.

Mechanism of Action

The mechanism of action of 4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The tert-butyldimethylsiloxy group provides steric protection, enhancing the selectivity of the reactions.

Comparison with Similar Compounds

    Phenylmagnesium Bromide: Lacks the tert-butyldimethylsiloxy group, making it less selective.

    4-Methoxyphenylmagnesium Bromide: Contains a methoxy group instead of a tert-butyldimethylsiloxy group, affecting its reactivity and selectivity.

Uniqueness: 4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide is unique due to the presence of the tert-butyldimethylsiloxy group, which provides steric hindrance and enhances the selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of complex molecules where selectivity is crucial.

Properties

IUPAC Name

magnesium;tert-butyl-dimethyl-(phenoxy)silane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19OSi.BrH.Mg/c1-12(2,3)14(4,5)13-11-9-7-6-8-10-11;;/h7-10H,1-5H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCNGVSKACQHIY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrMgOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF
Reactant of Route 2
Reactant of Route 2
4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF
Reactant of Route 3
Reactant of Route 3
4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF
Reactant of Route 4
Reactant of Route 4
4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF
Reactant of Route 5
Reactant of Route 5
4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF
Reactant of Route 6
4-(tert-Butyldimethylsiloxy)phenylmagnesium bromide, 0.50 M in 2-MeTHF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.